2-Chloro-4-methylpyridine
Overview
Description
2-Chloro-4-methylpyridine, also known as 2-Chloro-4-picoline, is a halogenated heterocycle . It has the empirical formula C6H6ClN and a molecular weight of 127.57 . It is used in various chemical reactions, including palladium-catalyzed cross-coupling reactions .
Synthesis Analysis
2-Chloro-4-methylpyridine can be synthesized from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone via condensation, cyclization, a one-pot reaction of chlorination and hydrolysis, and Hofmann reaction . It can also react with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine .
Molecular Structure Analysis
The InChI string for 2-Chloro-4-methylpyridine is InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
and the SMILES string is Cc1ccnc(Cl)c1
. The compound has a topological polar surface area of 12.9 Ų .
Chemical Reactions Analysis
2-Chloro-4-methylpyridine is involved in various chemical reactions. For instance, it reacts with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .
Physical And Chemical Properties Analysis
2-Chloro-4-methylpyridine has a refractive index of 1.529 (lit.) and a boiling point of 194-195 °C (lit.) . Its density is 1.142 g/mL at 25 °C (lit.) . The compound has a molecular weight of 127.57 g/mol .
Scientific Research Applications
Pharmaceutical Chemistry
2-Chloro-4-methylpyridine finds applications in pharmaceutical chemistry, where it can serve as a precursor for the synthesis of more complex compounds with biological activity . It can be used to create a variety of drugs, contributing to the development of new treatments and therapies.
Pesticide Production
2-Chloro-4-methylpyridine is used as an intermediate in the production of pesticides . Its unique chemical structure allows it to be incorporated into various pesticide formulations, enhancing their effectiveness.
Synthesis of 2-Methylpyridines
In the field of organic synthesis, 2-Chloro-4-methylpyridine is used in the flow synthesis of 2-methylpyridines via α-methylation . This process is more efficient and environmentally friendly than traditional batch processes.
Gas-Phase Basicity Determination
2-Chloro-4-methylpyridine has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the MALDI . This helps in understanding the fundamental properties of these molecules.
Cross-Coupling Reactions
2-Chloro-4-methylpyridine reacts with 3,5-bis (trifluoromethyl)phenylboronic acid to form 2- (3,5-bis (trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds.
Green Chemistry
The use of 2-Chloro-4-methylpyridine in continuous flow reactions represents a move towards green chemistry . These reactions are superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste.
Safety and Hazards
2-Chloro-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
Target of Action
It’s known to react with 3,5-bis(trifluoromethyl)phenylboronic acid in a palladium-catalyzed cross-coupling reaction .
Mode of Action
2-Chloro-4-methylpyridine interacts with its targets through chemical reactions. Specifically, it reacts with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine . This reaction is facilitated by a palladium-catalyzed cross-coupling process .
properties
IUPAC Name |
2-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVSTDHRRYQFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190241 | |
Record name | 2-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylpyridine | |
CAS RN |
3678-62-4 | |
Record name | 2-Chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3678-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to producing 2-chloro-4-methylpyridine?
A1: Several methods exist for synthesizing 2-chloro-4-methylpyridine. One approach involves a multi-step process starting with 2-amino-4-methylpyridine. This method involves reacting the starting material with nitrite in acidic conditions, followed by treatment with phosphorus oxychloride (POCl3) to obtain 2-chloro-4-methylpyridine. [] Another synthetic route utilizes a palladium-catalyzed cross-coupling reaction between 2-chloro-4-methylpyridine and 3,5-bis(trifluoromethyl)phenylboronic acid. []
Q2: How can 2-chloro-4-methylpyridine be used in the synthesis of more complex molecules?
A2: 2-chloro-4-methylpyridine serves as a versatile building block in organic synthesis. For instance, it can be used as a starting material in the synthesis of substituted imidazole derivatives. [] One approach involves reacting 2-chloro-4-methylpyridine with ethyl -4- fluorobenzoate to form a ketone intermediate. This intermediate can then be subjected to a series of reactions, including oxidation with selenium dioxide and cyclization with aldehydes, to yield the desired imidazole derivatives. []
Q3: Has 2-chloro-4-methylpyridine been explored in the development of metal complexes for catalytic applications?
A3: Yes, research has explored the use of 2-chloro-4-methylpyridine in the synthesis of multinuclear chromium complexes. These complexes, when combined with methylaluminoxane (MAO), demonstrate catalytic activity in ethylene oligomerization reactions. [] The catalytic activity and product selectivity of these systems are influenced by factors such as reaction temperature, pressure, Al/Cr molar ratio, catalyst concentration, solvent, and catalyst structure. []
Q4: Are there studies investigating the structural properties of 2-chloro-4-methylpyridine and related compounds?
A4: Yes, researchers have investigated the structure of compounds derived from 2-chloro-4-methylpyridine using techniques like X-ray crystallography. For example, the crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, synthesized from 2-chloro-4-methylpyridine, has been determined. [] This compound exhibits intermolecular hydrogen bonding interactions in its solid-state structure. []
Q5: Have computational methods been employed to study the properties of 2-chloro-4-methylpyridine and its derivatives?
A5: Absolutely. Density functional theory (DFT) calculations, using basis sets like B3LYP/6-311++G(d,p), have been employed to investigate the structural, vibrational, electronic, and NMR properties of 2-chloro-4-methylpyridine and related molecules. [, ] These calculations provide valuable insights into the electronic structure, bonding characteristics, and spectroscopic properties of these compounds.
Q6: Is there research focusing on the synthesis and properties of 3-amino-2-chloro-4-methylpyridine?
A6: Yes, 3-amino-2-chloro-4-methylpyridine, a derivative of 2-chloro-4-methylpyridine, has been a subject of research. Studies have explored various synthetic routes to produce this compound, aiming for high yield and purity. [] Additionally, spectroscopic techniques like NMR and DFT calculations have been used to characterize its structure and properties. [, ]
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